4-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]butan-2-one;hydrochloride
Overview
Description
4-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]butan-2-one;hydrochloride is an organic compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which includes a piperazine ring and a butanone moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]butan-2-one;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 4-(4-methyl-1-piperazinyl)butanol with 4-bromophenyl-2-butanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]butan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of piperazine derivatives with different functional groups.
Scientific Research Applications
4-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]butan-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]butan-2-one;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[4-(4-methyl-1-piperazinyl)methyl]phenyl}-2-butanone hydrochloride
- 4-{4-[4-(4-methyl-1-piperazinyl)phenyl]-2-thiazolyl}-4-piperidincarboxamide
- N-[4-(4-methylpiperazino)phenyl]-2-phenylacetamide
Uniqueness
4-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]butan-2-one;hydrochloride is unique due to its specific structural features, such as the butanone moiety and the piperazine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]butan-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-17(22)5-6-18-7-9-19(10-8-18)23-16-4-3-11-21-14-12-20(2)13-15-21;/h7-10H,3-6,11-16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTADBVAEUFZLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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